

Sourcing and Application of High-Purity Pelargonidin Chloride as a Chromatography Standard

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Compound of Interest

Compound Name: *Pelargonidin Chloride*

Cat. No.: *B192052*

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Application Note

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on sourcing high-purity **Pelargonidin Chloride** for use as a chromatography standard. It includes detailed application notes, experimental protocols for chromatographic analysis, and an overview of the key signaling pathways involving Pelargonidin.

Sourcing High-Purity Pelargonidin Chloride

High-purity **Pelargonidin Chloride** is essential for accurate and reproducible results in chromatographic analysis. Several reputable suppliers offer this compound as an analytical standard. When sourcing, it is crucial to consider the purity, available pack sizes, and the supplier's quality certifications. The following table summarizes key information from various suppliers.

Supplier	Purity (by HPLC)	Available Pack Sizes	CAS Number	Molecular Formula
AOBIOUS	>98% [1]	5 mg, 10 mg, 50 mg, 100 mg	134-04-3	C ₁₅ H ₁₁ ClO ₅
Extrasynthese	≥97% [2] [3] [4]	5 mg, 10 mg [2]	134-04-3	C ₁₅ H ₁₁ O ₅ Cl [2]
LGC Standards	Not specified	5 mg, 10 mg, 25 mg [5]	134-04-3	C ₁₅ H ₁₁ O ₅ · Cl [5]
APExBIO	>98% [6]	Not specified	134-04-3	C ₁₅ H ₁₁ ClO ₅ [6]
ChemFaces	Not specified	Not specified	134-04-3	C ₁₅ H ₁₁ O ₅ Cl
INDOFINE Chemical Company	≥97% [7] [8]	10 mg [7]	134-04-3	C ₁₅ H ₁₁ O ₅ Cl [7]
CymitQuimica	≥97% [3]	Not specified	134-04-3	C ₁₅ H ₁₁ O ₅ Cl [3]
Santa Cruz Biotechnology	>97% [9]	Not specified	134-04-3	C ₁₅ H ₁₁ O ₅ Cl [9]
MilliporeSigma (Supelco)	≥90% [10]	10 mg [10]	134-04-3	Not specified
Carl ROTH	Not specified	10 mg [11]	134-04-3	Not specified
MedChemExpress	99.10% [12]	Not specified	134-04-3	C ₁₅ H ₁₁ ClO ₅ [12]

Experimental Protocols for Chromatographic Analysis

Accurate quantification and identification of **Pelargonidin Chloride** in various matrices require robust chromatographic methods. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

HPLC Method for Pelargonidin Chloride Analysis

This protocol is adapted from a method for the analysis of anthocyanins in fruit samples[13].

Instrumentation:

- HPLC system with a UV-Vis or Diode Array Detector (DAD)
- C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

- Acetonitrile (HPLC grade)
- Formic acid (analytical grade)
- Milli-Q water or equivalent
- **Pelargonidin Chloride** standard

Procedure:

- Standard Preparation: Prepare a stock solution of **Pelargonidin Chloride** (e.g., 1 mg/mL) in methanol containing 0.1% HCl. From the stock solution, prepare a series of calibration standards by diluting with the mobile phase.
- Mobile Phase:
 - Solvent A: 5% formic acid in water
 - Solvent B: Acetonitrile
- Chromatographic Conditions:
 - Gradient: 10-40% B over 20 minutes, then a wash and re-equilibration step.
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 25 °C
 - Detection Wavelength: 520 nm

- Injection Volume: 20 µL

UHPLC-ESI-MS/MS Method for Anthocyanidin Quantification

This protocol is based on a validated method for anthocyanidin quantification in potato tubers[4].

Instrumentation:

- UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

Reagents:

- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Milli-Q water or equivalent
- **Pelargonidin Chloride** standard

Procedure:

- Standard and Sample Preparation: Prepare standard solutions as described in the HPLC method. For complex matrices like potato tubers, an acid hydrolysis step (e.g., with 2.7 M methanolic HCl at 90°C) is required to release the anthocyanidins[4].
- Mobile Phase:
 - Solvent A: 1% formic acid in water[4]
 - Solvent B: 1% formic acid in acetonitrile
- Chromatographic and MS Conditions:

- Gradient: A suitable gradient to separate the analytes of interest.
- Flow Rate: 0.3 mL/min
- Column Temperature: 40 °C
- Ionization Mode: Positive ESI[4]
- MS/MS Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor and product ions for Pelargonidin should be determined by direct infusion of the standard.

LC/MS/MS Analysis of Anthocyanins in Pomegranate

This method was used for the analysis of anthocyanins in pomegranate juice[14].

Instrumentation:

- LC system with a Chip-cube interface and a Q-TOF tandem mass spectrometer.
- C18 analytical column (43 mm) with 5 µm beads[14].

Reagents:

- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)

Procedure:

- Sample Preparation: Juice samples were filtered through a 0.2 µm filter. For anthocyanidin analysis, samples were hydrolyzed[14].
- Mobile Phase:
 - Solvent A: 100% H₂O, 0.1% Formic Acid[14]

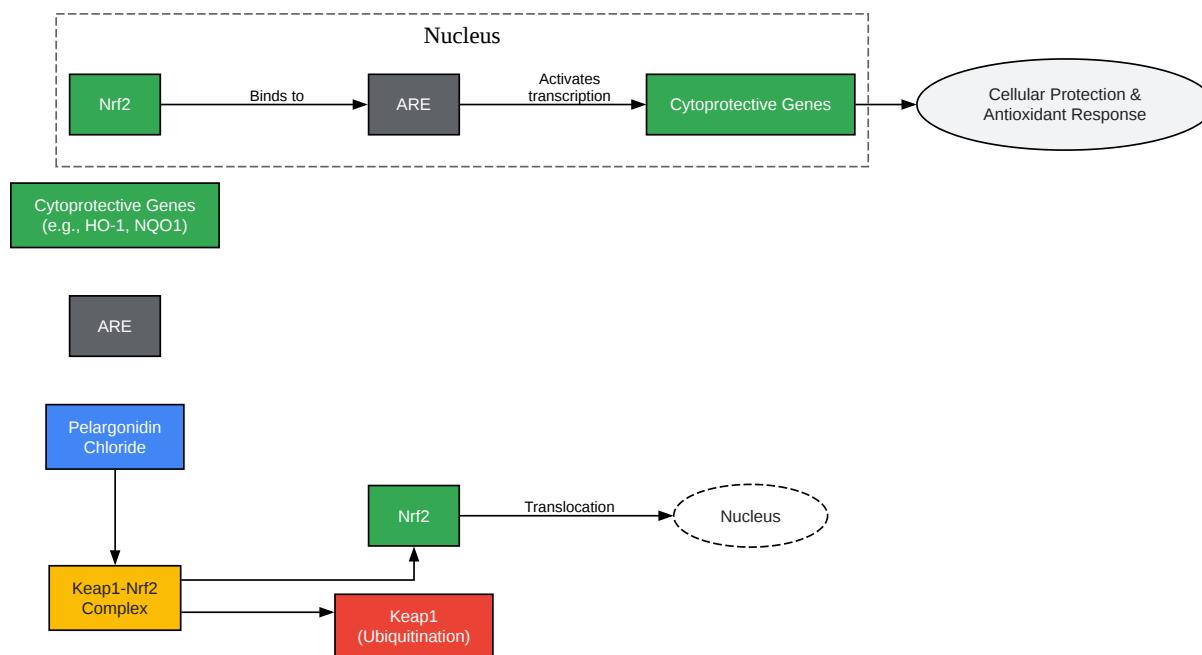
- Solvent B: 90% ACN, 10% H₂O, and 0.1% Formic Acid[14]
- Chromatographic Conditions:
 - Gradient: A gradient from 97% A to 30% A over 12 minutes, followed by wash and re-equilibration steps[14].
 - Flow Rate: Capillary pump at 4 µl/min, nano pump at 600 nL/min[14].
 - MS Detection: The presence of cyanidin, delphinidin, and pelargonidin was confirmed by comparing retention times and MS/MS spectra with known standards[14].

Signaling Pathways Involving Pelargonidin

Pelargonidin and its glycosides have been shown to modulate several key signaling pathways, primarily related to their antioxidant and anti-inflammatory properties.

Keap1/Nrf2 Signaling Pathway

Pelargonidin has been demonstrated to protect against oxidative stress by activating the Keap1/Nrf2 signaling pathway. It can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and activates the transcription of cytoprotective genes, including heme oxygenase 1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1)[1][15]. This mechanism is crucial for cellular defense against oxidative damage.

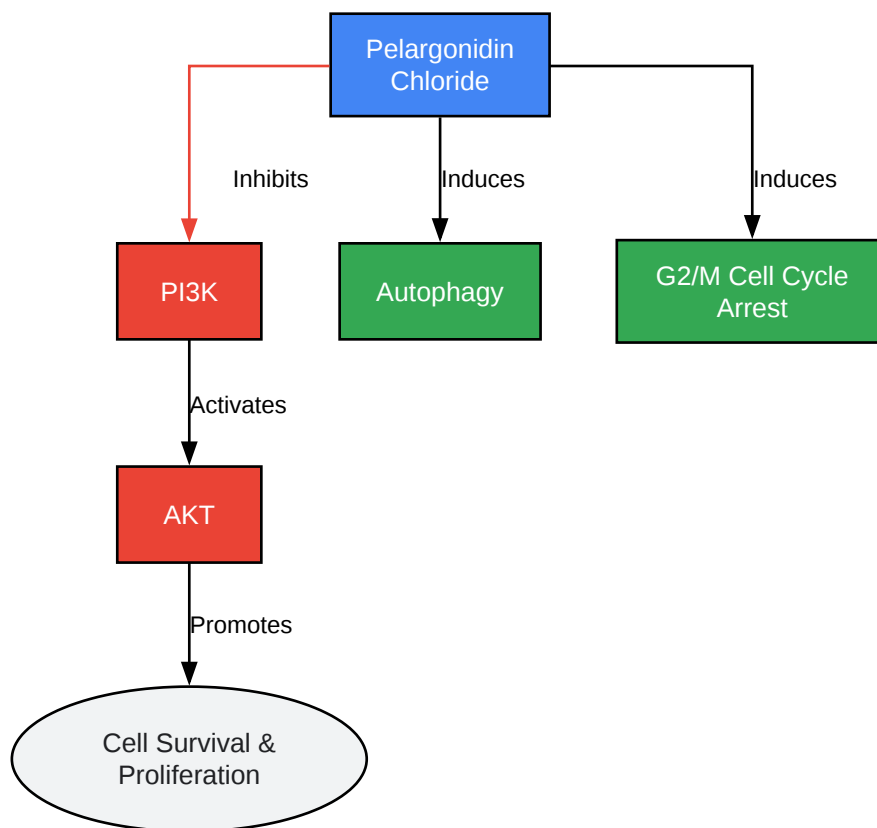


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Pelargonidin activation of the Keap1/Nrf2 pathway.

PI3K/AKT Signaling Pathway

In some cancer cell lines, such as human osteosarcoma cells, Pelargonidin has been shown to exert antitumor effects by downregulating the PI3K/AKT signaling pathway[7]. Inhibition of this pathway can lead to the induction of autophagy and cell cycle arrest, contributing to the anticancer properties of Pelargonidin.



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Pelargonidin inhibition of the PI3K/AKT pathway.

Conclusion

High-purity **Pelargonidin Chloride** is readily available from a variety of suppliers for use as a chromatography standard. The selection of a suitable supplier should be based on the specific purity requirements and available formats for the intended application. The provided chromatographic protocols offer a starting point for method development and can be adapted to specific instrumentation and sample matrices. The understanding of the signaling pathways modulated by Pelargonidin provides a basis for investigating its biological activities and potential therapeutic applications.

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